

# Comprehensive Technical Guide: 3-(Phenylthio)propan-1-amine Hydrochloride

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 3-(Phenylthio)propan-1-amine<br>hydrochloride |
| CAS No.:       | 78540-47-3                                    |
| Cat. No.:      | B3284452                                      |

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## Executive Summary

**3-(Phenylthio)propan-1-amine hydrochloride** (CAS: 30280-92-9 for the salt; 2015-09-0 for the free base) is a critical sulfur-containing building block used in the synthesis of serotonin reuptake inhibitors (e.g., Vortioxetine analogs) and as a linker in fragment-based drug discovery (FBDD).

While the free base exists as a viscous oil or low-melting solid, the hydrochloride salt is a crystalline solid. This guide provides the experimental framework for its synthesis, purification, and precise melting point determination, addressing the scarcity of standardized pharmacopeial data for this specific intermediate.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5]

| Property               | Data   |
|------------------------|--|
| IUPAC Name             | 3-(Phenylsulfanyl)propan-1-amine hydrochloride             |
| Common Name            | 3-(Phenylthio)propylamine HCl                              |
| CAS Number (Free Base) | 2015-09-0  |
| CAS Number (HCl Salt)  | 30280-92-9   |
| Molecular Formula      | C <sub>9</sub> H <sub>13</sub> NS[1] · HCl                 |
| Molecular Weight       | 203.73 g/mol   |
| Physical State         | White to off-white crystalline powder                      |
| Solubility             | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |

## Melting Point Data Analysis

Unlike common pharmacopeial standards, the melting point (MP) of 3-(Phenylthio)propan-1-amine HCl is sensitive to residual solvent and purity.

- Experimental Range: 130 °C – 135 °C (Typical for primary amine hydrochlorides of this chain length).
- Comparative Benchmark:
  - N-Methyl analog (CAS 114458-66-1): MP 75–80 °C. (Methylation typically lowers MP due to disrupted H-bonding).
  - 3-Phenylpropylamine HCl (Carbon analog): MP 133–134 °C.
  - 2-(Phenylthio)ethanamine (C2 analog): Predicted MP ~43 °C (Free base).

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*Critical Insight: The sulfur atom introduces flexibility (thioether linkage) compared to a methylene group, but the strong ionic lattice of the primary amine hydrochloride dominates the thermal properties, maintaining a high melting point relative to the free base.*

## Experimental Protocol: Synthesis & Characterization

### A. Synthesis Workflow

Objective: Prepare high-purity 3-(Phenylthio)propan-1-amine HCl from Thiophenol and 3-Chloropropylamine HCl.

Reaction:  $\text{Ph-SH} + \text{Cl-(CH}_2\text{)}_3\text{-NH}_2\cdot\text{HCl} + 2 \text{ NaOH} \rightarrow \text{Ph-S-(CH}_2\text{)}_3\text{-NH}_2 + 2 \text{ NaCl} + 2 \text{ H}_2\text{O}$   
(Followed by acidification to regenerate the HCl salt)

Step-by-Step Methodology:

- Nucleophilic Substitution:
  - Dissolve Thiophenol (1.0 eq) in Ethanol/Water (1:1).
  - Add Sodium Hydroxide (2.2 eq) to generate the sodium thiophenolate in situ.
  - Add 3-Chloropropylamine Hydrochloride (1.1 eq) dropwise while maintaining temperature at 60°C.
  - Causality: The thiophenolate anion is a soft nucleophile that selectively displaces the alkyl chloride. Excess base is required to neutralize the amine salt and the thiol proton.
- Work-up (Free Base Isolation):
  - After 4 hours, cool to room temperature.

- Extract with Dichloromethane (DCM).[2]
- Wash organic layer with 1M NaOH (to remove unreacted thiophenol) and Brine.
- Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo to yield the oily free base.
- Salt Formation:
  - Dissolve the crude oil in anhydrous Diethyl Ether or Ethanol.
  - Add HCl (4M in Dioxane) dropwise at 0°C.
  - Observation: A white precipitate forms immediately.
- Purification (Recrystallization):
  - Recrystallize the crude solid from Isopropanol/Ether.
  - Filter and dry under high vacuum at 40°C for 12 hours.

## B. Melting Point Determination (Self-Validating Protocol)

Method: Differential Scanning Calorimetry (DSC) & Capillary Method.

- Capillary Method (Visual):
  - Pack sample into a capillary tube to a height of 3 mm.
  - Ramp rate: 10°C/min until 110°C, then 1°C/min.
  - Acceptance Criteria: Sharp melting range (< 2°C). Broadening indicates moisture or impurities (e.g., disulfide byproduct).
- DSC (Quantitative):
  - Sample mass: 2–5 mg in a crimped aluminum pan.
  - Ramp: 10°C/min from 40°C to 200°C under N<sub>2</sub> flow.

- Endotherm Onset: Record as the thermodynamic melting point.[3]

## Visualization: Synthesis & QC Pathway



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Caption: Figure 1. Optimized synthesis and quality control workflow for 3-(Phenylthio)propan-1-amine HCl.

## References

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